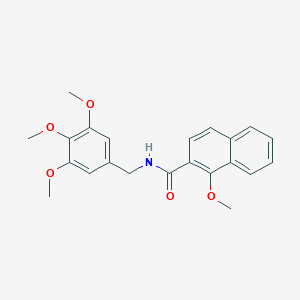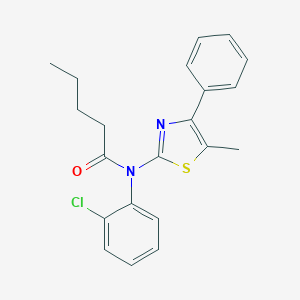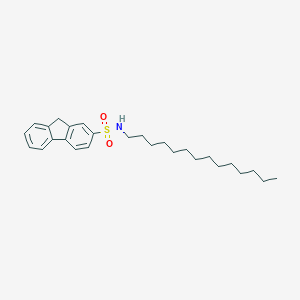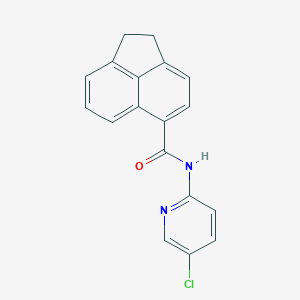![molecular formula C21H19NO2 B299923 N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B299923.png)
N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide, also known as O-1918, is a synthetic compound that has been studied for its potential therapeutic effects. It is a cannabinoid receptor antagonist, meaning that it blocks the action of cannabinoids on their receptors in the body.
作用机制
N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide is a cannabinoid receptor antagonist, meaning that it blocks the action of cannabinoids on their receptors in the body. Cannabinoids are molecules that are naturally produced by the body (endocannabinoids) or found in the cannabis plant (phytocannabinoids). They act on two main types of receptors in the body, CB1 and CB2. CB1 receptors are primarily found in the brain and central nervous system, and are involved in the regulation of pain, appetite, and mood. CB2 receptors are primarily found in the immune system, and are involved in the regulation of inflammation and immune function. N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide blocks the action of cannabinoids on both CB1 and CB2 receptors, which may explain its potential therapeutic effects in pain management, cancer treatment, and obesity.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. In studies of pain, N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has been shown to reduce pain sensitivity in response to a variety of stimuli, including heat, cold, and mechanical pressure. In cancer research, N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro, and may do so by inducing apoptosis (programmed cell death) in cancer cells. Additionally, N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has been shown to reduce food intake and body weight in animal models of obesity, possibly by affecting the activity of neurons in the hypothalamus, a region of the brain that is involved in the regulation of appetite and metabolism.
实验室实验的优点和局限性
N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is a selective cannabinoid receptor antagonist, meaning that it specifically targets CB1 and CB2 receptors without affecting other receptors in the body. This can be useful for studying the role of cannabinoids in various physiological processes. However, one limitation is that N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has relatively low potency compared to other cannabinoid receptor antagonists, meaning that higher doses may be required to achieve the desired effects. Additionally, N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are a number of potential future directions for research on N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine the optimal dosing and administration schedule, as well as the potential side effects of long-term use. Another area of interest is its potential as an anti-obesity medication. Future studies could explore the mechanisms by which N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide affects appetite and metabolism, as well as the potential for combination therapy with other anti-obesity medications. Finally, there is potential for the development of more potent and selective cannabinoid receptor antagonists based on the structure of N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide.
合成方法
N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide can be synthesized using a multistep process that involves the reaction of 4-methoxybenzyl bromide with 1,1'-biphenyl-2-carboxylic acid to form the corresponding acid chloride. This is then reacted with ammonia to form the carboxamide product.
科学研究应用
N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has been studied for its potential therapeutic effects in a variety of areas, including pain management, cancer treatment, and obesity. It has been shown to have analgesic effects in animal models of pain, and may be useful as an alternative to opioid-based pain medications. In cancer research, N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro, and may have potential as a cancer treatment. Additionally, N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide has been shown to reduce food intake and body weight in animal models of obesity, suggesting that it may have potential as an anti-obesity medication.
属性
产品名称 |
N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide |
|---|---|
分子式 |
C21H19NO2 |
分子量 |
317.4 g/mol |
IUPAC 名称 |
N-[(4-methoxyphenyl)methyl]-2-phenylbenzamide |
InChI |
InChI=1S/C21H19NO2/c1-24-18-13-11-16(12-14-18)15-22-21(23)20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,22,23) |
InChI 键 |
BZHORSMNHLNUTG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
规范 SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B299843.png)
![N-benzhydryl-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B299845.png)
![2-[2-(3'-(2,6-dimethylphenyl)-2,4'(1'H)-dioxo-2,2',3,3'-tetrahydrospiro{1H-indole-3,2'-quinazoline}-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B299847.png)
![Methyl 5-(4-chlorophenyl)-1-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B299849.png)
![N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-naphthyl)-3-phenylpropanamide](/img/structure/B299850.png)
![5-methyl-3'-(2-phenylethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299854.png)

![N-methyl-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B299859.png)
![N-[4-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B299860.png)
![N-(2-chlorophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B299861.png)

![2-[3-bromo-4-(2-propynyloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B299864.png)